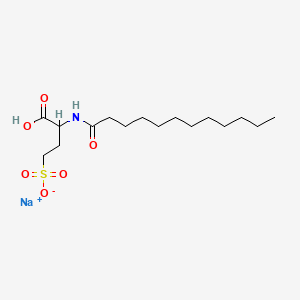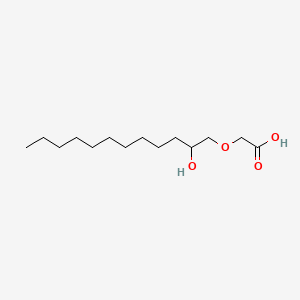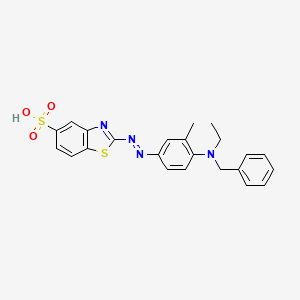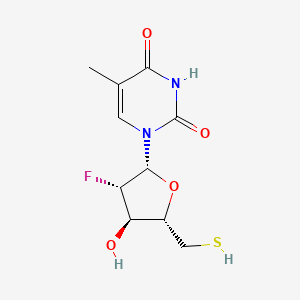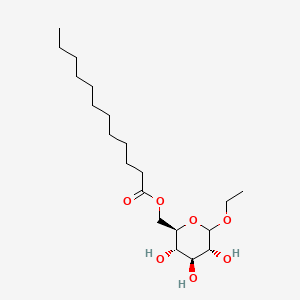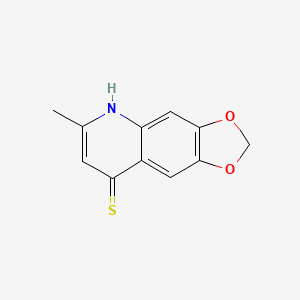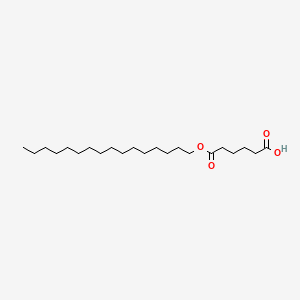
2(1H)-Pyrimidinone, 4-amino-1-(2,3-anhydro-5-O-(hydroxyphosphinyl)-beta-D-lyxofuranosyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(1H)-Pyrimidinone, 4-amino-1-(2,3-anhydro-5-O-(hydroxyphosphinyl)-beta-D-lyxofuranosyl)- is a complex organic compound that belongs to the class of pyrimidinones
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyrimidinone, 4-amino-1-(2,3-anhydro-5-O-(hydroxyphosphinyl)-beta-D-lyxofuranosyl)- typically involves multi-step organic reactions. The starting materials often include pyrimidine derivatives and various phosphorylating agents. The reaction conditions may involve:
Temperature: Moderate to high temperatures (50-150°C)
Solvents: Common solvents like dimethyl sulfoxide (DMSO), acetonitrile, or water
Catalysts: Acid or base catalysts to facilitate the reaction
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often using automated systems to control reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
2(1H)-Pyrimidinone, 4-amino-1-(2,3-anhydro-5-O-(hydroxyphosphinyl)-beta-D-lyxofuranosyl)- can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction to lower oxidation states using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions, often involving halogenated derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: DMSO, acetonitrile, water
Catalysts: Acid or base catalysts
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while reduction may yield lower oxidation state derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules.
Biology
In biology, it may be investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicine, it is explored for its potential therapeutic applications, particularly as an antiviral or anticancer agent.
Industry
In industry, it may be used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2(1H)-Pyrimidinone, 4-amino-1-(2,3-anhydro-5-O-(hydroxyphosphinyl)-beta-D-lyxofuranosyl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound may exert its effects through:
Inhibition of enzyme activity: Binding to the active site of enzymes and preventing substrate binding.
Receptor modulation: Interacting with cell surface receptors and altering signal transduction pathways.
Nucleic acid interaction: Binding to DNA or RNA and affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2(1H)-Pyrimidinone derivatives: Other derivatives of pyrimidinone with different substituents.
Nucleoside analogs: Compounds with similar structures that mimic nucleosides.
Uniqueness
The uniqueness of 2(1H)-Pyrimidinone, 4-amino-1-(2,3-anhydro-5-O-(hydroxyphosphinyl)-beta-D-lyxofuranosyl)- lies in its specific structure, which may confer unique reactivity and biological activity compared to other similar compounds.
Propriétés
Numéro CAS |
140132-37-2 |
|---|---|
Formule moléculaire |
C9H11N3O6P+ |
Poids moléculaire |
288.17 g/mol |
Nom IUPAC |
[(1S,2R,4R,5S)-4-(4-amino-2-oxopyrimidin-1-yl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]methoxy-hydroxy-oxophosphanium |
InChI |
InChI=1S/C9H10N3O6P/c10-5-1-2-12(9(13)11-5)8-7-6(18-7)4(17-8)3-16-19(14)15/h1-2,4,6-8H,3H2,(H2-,10,11,13,14,15)/p+1/t4-,6+,7+,8-/m1/s1 |
Clé InChI |
ODRVNRWYJZWUOH-YDKYIBAVSA-O |
SMILES isomérique |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]3[C@@H](O3)[C@H](O2)CO[P+](=O)O |
SMILES canonique |
C1=CN(C(=O)N=C1N)C2C3C(O3)C(O2)CO[P+](=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



